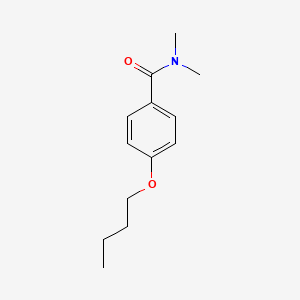

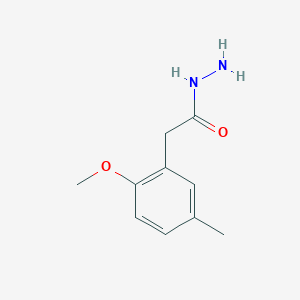

![molecular formula C12H16N6S B4722187 3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)

3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Vue d'ensemble

Description

“3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of heterocyclic compound. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are known for their diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various 3-substituted-pyrazole-4-carboxylic acids in the presence of POCl3 . The structures of the synthesized compounds are usually confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopic studies .Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by advanced spectral techniques and elemental analysis . In some cases, the structure of the compound is also confirmed by recording the single crystal X-ray structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique

Antiviral Activity

The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be developed as an antiviral agent, targeting specific steps in the viral replication cycle.

Anti-inflammatory and Analgesic Properties

Indole derivatives are known for their anti-inflammatory and analgesic effects. Given the structural complexity of “3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole,” it could be explored for its potential to reduce inflammation and pain, possibly by inhibiting pro-inflammatory cytokines or through the modulation of pain receptors .

Anticancer Potential

The triazolothiadiazine scaffold, which is part of the compound’s structure, has been associated with anticancer activity. These compounds can interact with various cellular targets and may inhibit tumor growth or induce apoptosis in cancer cells .

Antimicrobial Effects

Compounds with a triazolothiadiazine core have demonstrated antimicrobial properties. This suggests that our compound could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Enzyme Inhibition

The ability to inhibit enzymes makes triazolothiadiazine derivatives valuable in the design of drugs targeting specific enzymes. For instance, they can act as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors, which have applications in treating conditions like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .

Antitubercular Agents

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. The triazolothiadiazine derivatives have shown promise in this area, indicating that our compound could be a candidate for the development of novel antitubercular drugs .

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. Indole derivatives have been found to possess antioxidant activities, which means that our compound could potentially be used to develop treatments that mitigate oxidative damage in various diseases .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. While our compound does not directly relate to plant hormones, its structural similarity to indole suggests that it could influence plant growth and development, warranting further investigation in agricultural research .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory properties . This suggests that the compound may target enzymes involved in inflammation, such as cyclooxygenase (COX), which catalyzes the first two steps in the biosynthesis of prostaglandins .

Mode of Action

Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory properties . By inhibiting COX enzymes and reducing prostaglandin production, the compound could potentially alleviate inflammation at the cellular level.

Propriétés

IUPAC Name |

3-ethyl-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6S/c1-4-10-15-16-12-18(10)17-11(19-12)9-6-8(13-14-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOPMDNPERNMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=NNC(=C3)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

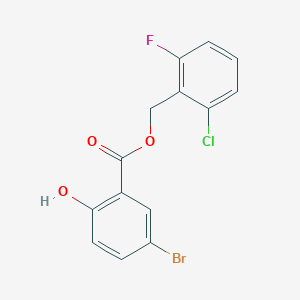

![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)

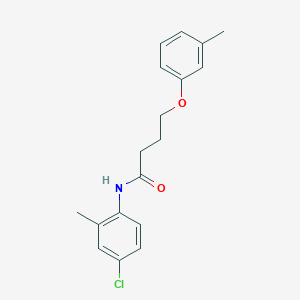

![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)

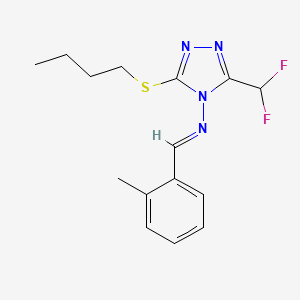

![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)

![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)

![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)

![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)